

Structural Elucidation of trans-2-Enoyl-OPC4-CoA: A Technical Guide

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Compound of Interest

Compound Name: *trans-2-Enoyl-OPC4-CoA*

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Abstract

trans-2-Enoyl-OPC4-CoA is a critical intermediate in the biosynthesis of jasmonic acid, a plant hormone vital for growth, development, and defense. Understanding its structure and the pathways it participates in is crucial for the development of novel agrochemicals and therapeutics. This technical guide provides a comprehensive overview of the structural elucidation of **trans-2-Enoyl-OPC4-CoA**, detailing its biosynthetic pathway, hypothetical experimental protocols for its characterization, and relevant analytical data.

Introduction

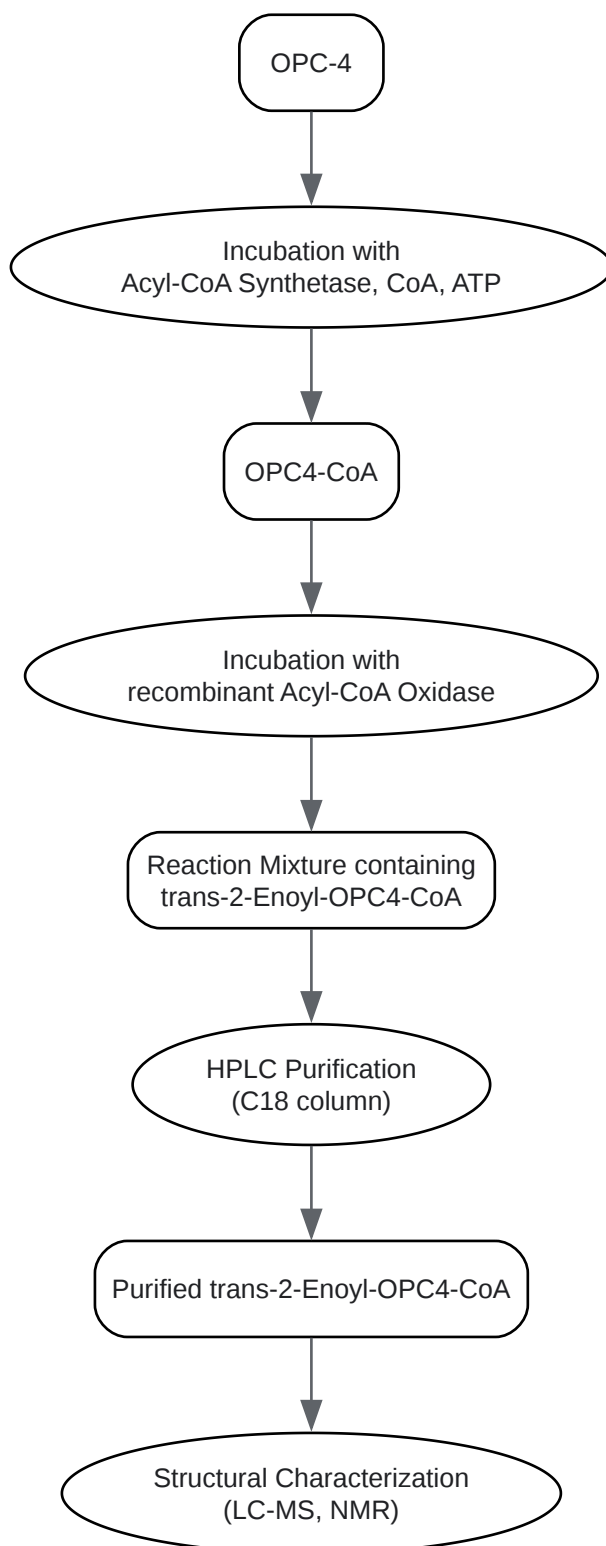
trans-2-Enoyl-OPC4-CoA is a cyclopentenone-containing fatty acyl-Coenzyme A derivative. It is formed in the peroxisome during the β -oxidation of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. The introduction of a double bond at the α,β -position of the butyryl-CoA side chain by an acyl-CoA oxidase is a key step in the metabolic cascade leading to jasmonic acid.

Biosynthetic Pathway

The formation of **trans-2-Enoyl-OPC4-CoA** is an integral part of the jasmonic acid biosynthetic pathway, which commences in the chloroplast and concludes in the peroxisome.

Enzymatic Synthesis and Purification

An experimental workflow for the enzymatic synthesis and purification of **trans-2-Enoyl-OPC4-CoA** would likely involve the following steps:



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Figure 2: Experimental workflow for the enzymatic synthesis and purification of **trans-2-Enoyl-OPC4-CoA**.

Protocol:

- Synthesis of OPC4-CoA: 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyric acid (OPC-4) would be incubated with a suitable acyl-CoA synthetase, Coenzyme A, and ATP in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).
- Enzymatic Conversion: The resulting OPC4-CoA would then be incubated with a purified recombinant acyl-CoA oxidase (ACX) from a plant source known to be active in the jasmonate pathway.
- Purification: The reaction mixture would be subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) would be employed to separate **trans-2-Enoyl-OPC4-CoA** from the starting material and other reaction components.
- Verification: Fractions would be monitored by UV absorbance at 260 nm (adenine ring of CoA) and the fractions corresponding to the product peak would be collected, pooled, and lyophilized.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system would be utilized.

Chromatography: A C18 column with a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, would be employed for separation.

Mass Spectrometry:

- Expected Precursor Ion $[M+H]^+$: m/z 984.237
- Key Fragmentation Patterns: In positive ion mode, acyl-CoA esters typically exhibit a characteristic neutral loss of 507 Da, corresponding to the adenylyl-diphosphate-pantetheine portion of the molecule. Another prominent fragment would correspond to the protonated pantetheine-4'-phosphate at m/z 428.

| Fragment | Expected m/z | Description |
|--------------------------|----------------|-------------------------------------|
| $[M+H]^+$ | 984.237 | Protonated molecule |
| $[M-507+H]^+$ | 477.167 | Acyl-pantetheine fragment |
| $[Pantetheine-4'-P+H]^+$ | 428.037 | Protonated pantetheine-4'-phosphate |

Table 2: Predicted key mass spectral fragments for **trans-2-Enoyl-OPC4-CoA** in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR would provide definitive structural information. Due to the complexity of the molecule, 2D NMR techniques such as COSY and HSQC would be essential. While specific NMR data for **trans-2-Enoyl-OPC4-CoA** is not published, the expected chemical shifts can be predicted based on the analysis of similar trans-2-enoyl-CoA esters and the OPC-4 moiety.

Expected 1H NMR Chemical Shifts (in D_2O):

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
|------------------------------|--------------------------------|--------------|
| Adenine H-2, H-8 | ~8.0 - 8.5 | s |
| Ribose H-1' | ~6.1 | d |
| trans-Enoyl α -H | ~6.2 | dt |
| trans-Enoyl β -H | ~6.9 | dt |
| Pantetheine methylene groups | ~2.4 - 4.2 | m |
| OPC-4 cyclopentanone protons | ~1.5 - 3.0 | m |
| OPC-4 pentenyl protons | ~5.3 - 5.6 | m |
| OPC-4 terminal methyl | ~0.9 | t |

Table 3: Predicted ^1H NMR chemical shifts for key protons in **trans-2-Enoyl-OPC4-CoA**.

Conclusion

The structural elucidation of **trans-2-Enoyl-OPC4-CoA** relies on a combination of enzymatic synthesis and advanced analytical techniques. While a complete, published dataset for this specific molecule is not yet available, the methodologies and expected data presented in this guide provide a robust framework for its characterization. A thorough understanding of the structure and biosynthesis of this key intermediate will undoubtedly facilitate further research into the intricate signaling network of jasmonates and may pave the way for the development of novel molecules that can modulate plant growth and defense responses.

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